(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzaldehyde with malononitrile in the presence of a base to form (E)-2-cyano-3-(3-methylphenyl)acrylonitrile. This intermediate is then reacted with propargylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(3-methylphenyl)acrylonitrile: Shares a similar structure but lacks the prop-2-enyl group.
(E)-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide: Similar but without the cyano group.
Uniqueness
(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide is unique due to the presence of both the cyano and prop-2-enyl groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-7-16-14(17)13(10-15)9-12-6-4-5-11(2)8-12/h3-6,8-9H,1,7H2,2H3,(H,16,17)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRWPHDTCCADQN-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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